N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide
Description
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a cyclopentyl group at position 5 and a hexanamide linker terminating in a 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety. This structure combines heterocyclic and aromatic systems, which are common in bioactive molecules.
Properties
Molecular Formula |
C20H24N6O2S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide |
InChI |
InChI=1S/C20H24N6O2S/c27-17(21-20-24-23-18(29-20)14-8-3-4-9-14)12-2-1-7-13-26-19(28)15-10-5-6-11-16(15)22-25-26/h5-6,10-11,14H,1-4,7-9,12-13H2,(H,21,24,27) |
InChI Key |
RBPPEFZZCBJZNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NN=C(S2)NC(=O)CCCCCN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide typically involves multiple steps:
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Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting cyclopentanone with thiosemicarbazide under acidic conditions to form the intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃).
-
Synthesis of the Benzotriazinone Moiety: : The benzotriazinone ring is formed by reacting an appropriate aniline derivative with nitrous acid to form a diazonium salt, which is then treated with sodium azide to yield the benzotriazinone structure.
-
Coupling Reaction: : The final step involves coupling the thiadiazole and benzotriazinone intermediates with a hexanamide linker. This can be achieved using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an appropriate solvent like dichloromethane (DCM).
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for cost-efficiency and scalability. This might involve continuous flow chemistry techniques, use of more readily available reagents, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiadiazole ring, using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
-
Reduction: : Reduction reactions can be performed on the benzotriazinone moiety using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
-
Substitution: : The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the thiadiazole and benzotriazinone rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: N,N’-dicyclohexylcarbodiimide, 1-hydroxybenzotriazole.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring might yield sulfoxides or sulfones, while reduction of the benzotriazinone could lead to amines or hydrazines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives, including N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide, in anticancer therapy. Thiadiazoles have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell proliferation pathways. For instance, compounds with similar structures have exhibited cytotoxic effects against human cancer cells by targeting specific signaling pathways involved in tumor growth .
Anti-inflammatory Properties
Thiadiazole derivatives are also recognized for their anti-inflammatory properties. Studies indicate that these compounds can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LO), which play critical roles in inflammation . The ability of this compound to modulate inflammatory responses makes it a candidate for developing new anti-inflammatory drugs.
Monoamine Oxidase Inhibition
The compound has potential as a monoamine oxidase (MAO) inhibitor. MAO inhibitors are crucial in treating mood disorders and neurodegenerative diseases. Research indicates that derivatives of thiadiazole can effectively inhibit MAO activity, thus increasing the levels of neurotransmitters such as serotonin and dopamine in the brain . This suggests that this compound may be beneficial in managing conditions like depression and anxiety.
Photovoltaic Materials
Research into the application of thiadiazole derivatives in material science has revealed their potential as components in organic photovoltaic devices. Their ability to facilitate charge transport and stability under light exposure makes them suitable candidates for enhancing the efficiency of solar cells . The incorporation of such compounds could lead to advancements in renewable energy technologies.
Data Table: Summary of Applications
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of thiadiazole derivatives, researchers synthesized a series of compounds similar to this compound. The results indicated significant cytotoxicity against breast and colon cancer cell lines with IC50 values in the low micromolar range .
Case Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological effects of thiadiazole compounds showed that specific derivatives could reduce depressive-like behaviors in animal models. This was attributed to their action as MAO inhibitors, leading to increased serotonin levels .
Mechanism of Action
The mechanism by which N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substituent Variations on the Thiadiazole Ring
- Cyclopentyl vs. tert-Butyl/Methoxymethyl: The target compound’s cyclopentyl group (C5H9) on the thiadiazole ring contrasts with tert-butyl (C4H9) and methoxymethyl (CH2OCH3) substituents in analogs like N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzamide and N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzamide .
Hexanamide vs. Butanamide Linkers :
The hexanamide chain in the target compound (6 carbons) is longer than the butanamide linker (4 carbons) in N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide . Extended linkers may improve solubility and flexibility, influencing binding to target proteins or enzymes.
Benzotriazinone-Containing Analogs
- Agrochemical Derivatives: Organophosphates like Azinphos-ethyl (O,O-diethyl-S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] ester) and Azinphos-methyl (O,O-dimethyl-S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] ester) share the benzotriazinone moiety but feature phosphorodithioate ester linkages instead of thiadiazole-amide systems. These compounds are classified as highly hazardous pesticides due to acute toxicity .
Molecular Weight and Lipophilicity
Biological Activity
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide is a complex organic compound that features a thiadiazole ring and a benzotriazine moiety. This unique structural combination positions it as a promising candidate for various biological applications, particularly in medicinal chemistry and pharmacology. This article delves into the biological activities of this compound, presenting data from recent studies and highlighting its potential therapeutic applications.
Structural Characteristics
The compound's structure can be broken down into two main components:
- Thiadiazole Ring : Known for its diverse biological activities including antimicrobial and anticancer properties.
- Benzotriazine Moiety : Associated with significant pharmacological effects, particularly in anticancer research.
Anticancer Activity
Recent studies have indicated that derivatives of thiadiazole and benzotriazine exhibit potent anticancer properties. For instance:
- Structure-Activity Relationship (SAR) analyses show that modifications in the thiadiazole ring can enhance anticancer efficacy against various cell lines, including MCF-7 (breast cancer) and others .
- Compounds similar to this compound have demonstrated IC50 values in the low micromolar range against tumor cells .
Antimicrobial Activity
The compound's potential as an antimicrobial agent is supported by its structural features:
- Thiadiazoles are known to exhibit significant antibacterial and antifungal activities. Studies have shown that compounds with similar frameworks can effectively inhibit Gram-positive and Gram-negative bacteria .
- The benzotriazine component may enhance these effects through synergistic mechanisms.
Antioxidant Potential
The antioxidant properties of thiadiazole derivatives have been documented extensively:
- Electron-donating substituents on the thiadiazole ring have been linked to increased antioxidant activity . This suggests that this compound may also possess similar properties.
Comparative Analysis of Similar Compounds
A comparison of this compound with related compounds reveals its unique position in medicinal chemistry:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Cyclopentylthiadiazole | Thiadiazole ring | Antimicrobial |
| Benzotriazine derivatives | Benzotriazine core | Anticancer |
| Thiadiazole-based compounds | Thiadiazole ring | Anti-inflammatory |
This table illustrates the diverse biological activities associated with similar structural motifs.
Case Studies
Several case studies highlight the effectiveness of compounds derived from thiadiazoles and benzotriazines:
- Anticancer Efficacy : A study evaluated the anticancer activity of a series of thiadiazole derivatives against various cancer cell lines. Results indicated that specific substitutions on the thiadiazole ring significantly increased cytotoxicity .
- Antimicrobial Testing : In vitro tests demonstrated that thiadiazole derivatives exhibited broad-spectrum antimicrobial activity against both bacterial and fungal strains. The presence of electron-withdrawing groups was found to enhance this activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
